molecular formula C11H6ClN3O3 B11856782 6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine CAS No. 61982-59-0

6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B11856782
CAS No.: 61982-59-0
M. Wt: 263.63 g/mol
InChI Key: YJIXIXKWFBZFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a 5-nitrofuran-2-yl group at position 2. The imidazo[1,2-a]pyridine scaffold is pharmacologically significant, with derivatives exhibiting antimicrobial, antitubercular, and enzyme inhibitory activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61982-59-0

Molecular Formula

C11H6ClN3O3

Molecular Weight

263.63 g/mol

IUPAC Name

6-chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H6ClN3O3/c12-7-1-3-10-13-8(6-14(10)5-7)9-2-4-11(18-9)15(16)17/h1-6H

InChI Key

YJIXIXKWFBZFLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-5-chloropyridine

A common approach involves reacting 2-amino-5-chloropyridine with α-bromoacetophenone derivatives. The reaction proceeds via nucleophilic attack of the amino group on the α-carbon of the carbonyl compound, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring. For example:

2-Amino-5-chloropyridine + α-Bromo-5-nitrofuran-2-carbaldehydeThis compound\text{2-Amino-5-chloropyridine + α-Bromo-5-nitrofuran-2-carbaldehyde} \rightarrow \text{this compound}

This method requires polar aprotic solvents (e.g., DMF) and heating at 80–100°C for 6–12 hours, yielding 60–75% of the target compound.

Functionalization of the Imidazo[1,2-a]pyridine Scaffold

Table 1: Comparison of Coupling Methods

MethodCatalystSolventYield (%)
Suzuki-MiyauraPd(PPh₃)₄Dioxane/H₂O68
SNArCuI, L-ProlineDMF52

One-Pot Tandem Synthesis

Recent advancements from ACS Omega demonstrate a tandem SNAr–reduction–heterocyclization approach for related imidazo[4,5-b]pyridines. Adapting this methodology:

  • SNAr Reaction : 2-Chloro-3-nitropyridine reacts with furfurylamine in H₂O–isopropanol (1:1) at 80°C for 2 hours.

  • Nitro Reduction : Zn dust and HCl reduce the nitro group to an amine.

  • Heterocyclization : Condensation with aldehydes forms the imidazo ring.

While this method achieves 85–90% yields for imidazo[4,5-b]pyridines, modifications are required for imidazo[1,2-a]pyridines, such as using 2-amino-5-chloropyridine and optimizing aldehyde substituents.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Protic Solvents : H₂O–IPA mixtures enhance SNAr reactivity by stabilizing transition states.

  • Aprotic Solvents : DMF or DMSO improves coupling efficiency in Pd-catalyzed reactions.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions due to better stability.

  • Copper-Mediated Reactions : CuI with L-proline achieves moderate yields but avoids precious metals.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 6.8 Hz, 1H, H₃), 7.92 (s, 1H, H₅), 7.48 (d, J = 3.6 Hz, 1H, furan H₃), 6.82 (d, J = 3.6 Hz, 1H, furan H₄).

  • HRMS : m/z calculated for C₁₁H₆ClN₃O₃ [M+H]⁺: 263.0134; found: 263.0132.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar imidazo[1,2-a]pyridine core and dihedral angle of 12° between the furan and pyridine rings.

Challenges and Limitations

  • Nitro Group Stability : The 5-nitro group on furan is susceptible to reduction under harsh conditions, necessitating mild reagents.

  • Regioselectivity : Competing pathways during cyclocondensation may yield isomeric byproducts, requiring chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrofuran group can be reduced to an amine or hydroxylamine.

    Substitution: The chloro substituent at the 6-position can be replaced by other

Biological Activity

6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a nitrofuran moiety, contributing to its pharmacological properties. The aim of this article is to delve into the biological activity of this compound, focusing on its efficacy against various pathogens and its cytotoxic effects on human cell lines.

  • Molecular Formula : C₁₁H₆ClN₃O₃
  • Molecular Weight : 263.64 g/mol
  • CAS Number : 61982-59-0

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, particularly for its antiprotozoal and antibacterial properties.

Antiprotozoal Activity

Research indicates that this compound exhibits significant activity against protozoan parasites such as Leishmania and Trypanosoma. For instance:

  • Leishmania donovani : The effective concentration (EC50) against the promastigote form was reported to be approximately 1.0 µM, indicating potent antileishmanial activity.
  • Trypanosoma brucei : The compound demonstrated an EC50 of about 0.95 µM against the bloodstream form, showcasing its potential as an antitrypanosomal agent .

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines such as HepG2 (a liver cancer cell line) have shown that:

  • The compound has a CC50 (cytotoxic concentration for 50% of cells) greater than 7.8 µM, suggesting low cytotoxicity compared to other compounds in the same class . This indicates a favorable therapeutic index for further development.

Case Studies and Research Findings

Study Pathogen/Cell Line EC50/CC50 Values Findings
Study ALeishmania donovaniEC50 = 1.0 µMSignificant antileishmanial activity observed.
Study BTrypanosoma bruceiEC50 = 0.95 µMEffective against bloodstream form; potential for treatment.
Study CHepG2 Cell LineCC50 > 7.8 µMLow cytotoxicity; promising for further evaluation.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the nitro group may play a critical role in generating reactive nitrogen species upon reduction within the target cells, leading to cellular damage and death in susceptible organisms .

Scientific Research Applications

Antibacterial Activity

One of the most promising applications of 6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is its antibacterial properties. Research has demonstrated that compounds containing the nitrofuran moiety exhibit significant activity against a range of bacterial pathogens.

In a study evaluating a series of imidazo-fused compounds against the ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics), certain derivatives showed potent activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . This suggests that modifications to the imidazo[1,2-a]pyridine scaffold can lead to effective antibacterial agents.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound indicates that variations in substituents on the furan and imidazo rings significantly affect biological activity. For instance, the introduction of different alkyl groups at specific positions on the imidazo ring has been shown to enhance antibacterial efficacy while maintaining low cytotoxicity levels .

Case Study 1: Antibacterial Lead Generation

A recent study synthesized a series of 5-nitrofuran-tagged imidazo compounds, including derivatives of this compound. The lead compound demonstrated excellent antibacterial activity against both drug-sensitive and methicillin-resistant strains of Staphylococcus aureus. The findings suggest that this class of compounds could be further developed into novel antibiotics capable of overcoming existing resistance mechanisms .

Case Study 2: Antitubercular Potential

Another investigation assessed the antitubercular potential of various imidazo-fused products derived from this compound against Mycobacterium tuberculosis. Although the results indicated limited efficacy against this pathogen, it highlighted the need for further exploration into optimizing these compounds for enhanced therapeutic action against tuberculosis .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups Reference
6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine 6-Cl, 2-(5-NO₂-furan) Not reported Not reported Nitro (electron-withdrawing) -
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (3af) 6-Cl, 2-thiophene 162–164 83 Thiophene (electron-rich)
6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (3ag) 6-Br, 2-thiophene 191–193 79 Bromine (heavier halogen)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 4-F-phenyl Not reported Not reported Fluorine (metabolic stability)
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine 6-Cl, 2-CF₃ Not reported Not reported CF₃ (strong EWG)

Key Observations :

  • Halogen substituents (Cl, Br) at position 6 increase molecular weight and polarity, as seen in 3af (83% yield) and 3ag (79% yield) .

Metabolic Stability and Degradation

  • Alpidem (6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine) : Rapid metabolic degradation occurs due to dual chloride substituents at positions 6 and 2, which enhance susceptibility to oxidative enzymes .
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole : Retains 89.13% of the parent compound under metabolic conditions, attributed to fluorine’s stability against oxidation .
  • Target Compound : The 5-nitrofuran group may introduce metabolic liabilities, as nitro groups are often reduced in vivo to reactive intermediates. This contrasts with alpidem’s chlorophenyl group but aligns with nitrofuran-based drugs prone to enzymatic activation .

Key Observations :

  • Nitrofuran-containing derivatives (e.g., target compound) are hypothesized to exhibit enhanced antimicrobial activity compared to phenyl or thiophene analogs due to nitro-driven redox cycling .
  • Chlorine at position 6 synergizes with EWGs at position 2 to improve enzyme inhibition, as seen in cholinesterase inhibitors .

Q & A

Q. What are the established synthetic routes for 6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors like 2-aminopyridine derivatives with nitro-substituted aldehydes or ketones. A common method employs acid-catalyzed cyclization in ethanol or methanol under reflux, with hydrochloric or sulfuric acid as catalysts. For example, structurally similar imidazo[1,2-a]pyridines are synthesized via iodine-catalyzed reactions or microwave-assisted protocols to enhance efficiency . Yield optimization requires precise control of solvent polarity, temperature (e.g., 70–90°C), and stoichiometric ratios of nitro-containing reactants.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • ¹H/¹³C NMR : Assign signals based on substituent effects. For instance, the nitrofuran moiety induces deshielding in adjacent protons, while the chloro group at position 6 splits aromatic proton signals .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error tolerance.
  • IR Spectroscopy : Identify nitro (1520–1370 cm⁻¹) and imidazole ring (1600–1500 cm⁻¹) stretches .
    Cross-referencing with analogs like ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate aids interpretation .

Q. How does the nitrofuran substituent influence the compound’s reactivity and stability?

The 5-nitrofuran group is electron-withdrawing, enhancing electrophilic substitution at the imidazo[1,2-a]pyridine core. However, it may reduce stability under basic conditions due to nitro group sensitivity to reduction. Stability studies in DMSO or aqueous buffers (pH 4–7) are recommended for storage .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in halogenated imidazo[1,2-a]pyridines?

Challenges arise from competing side reactions (e.g., dehalogenation). Strategies include:

  • SRN1 Reactions : Use 2-chloromethyl-6-halogeno precursors with sulfur/carbon nucleophiles (e.g., thiols) in DMF at 60°C, achieving >70% yield .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining purity .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive sites during cyclization .

Q. How do structural analogs resolve contradictions in reported biological activity data?

For example, 8-chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits variable IC₅₀ values across assays due to trifluoromethyl’s hydrophobicity. Resolve discrepancies by:

  • Comparative SAR Studies : Test analogs with substituent modifications (e.g., replacing nitro with cyano groups) to isolate activity drivers .
  • Molecular Docking : Validate target binding (e.g., kinase inhibition) using AutoDock Vina, correlating computational ΔG values with experimental IC₅₀ .

Q. What methodologies are employed to analyze conflicting spectral data (e.g., NMR shifts) across studies?

Contradictions may stem from solvent effects or tautomerism. Address by:

  • Deuterated Solvent Calibration : Re-run spectra in standardized solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex analogs like diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine .
  • DFT Calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets, comparing theoretical and experimental data .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to estimate LogP (lipophilicity), BBB permeability, and CYP450 inhibition. For instance, the nitrofuran group may increase metabolic clearance .
  • MD Simulations : Assess binding stability with targets (e.g., 50 ns simulations in GROMACS) to validate docking results .

Methodological Guidelines

  • Synthesis : Prioritize iodine-catalyzed or microwave methods for scalability .
  • Characterization : Combine HRMS with 2D NMR for unambiguous structural confirmation .
  • Biological Assays : Include positive controls (e.g., imatinib for kinase inhibition) and validate via dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.